10-Hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid

Catalog No.
S12792588
CAS No.
M.F
C30H48O3
M. Wt
456.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6...

Product Name

10-Hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid

IUPAC Name

10-hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

InChI

InChI=1S/C30H48O3/c1-25(2)14-15-27(5)16-17-30(24(32)33)19(20(27)18-25)8-9-22-28(6)12-11-23(31)26(3,4)21(28)10-13-29(22,30)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)

InChI Key

QGOSJBZFTWGWDU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C(=O)O)C)C

Description

EC-Peltoboykinolic acid is a natural product found in Astilbe koreana, Astilbe grandis, and Peltoboykinia tellimoides with data available.

10-Hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid is a complex organic compound classified as a triterpenoid. Its molecular formula is C30H48O3, and it has a molecular weight of approximately 456.7 g/mol . This compound features a unique structure characterized by multiple methyl groups and hydroxyl functionalities that contribute to its biological activity and chemical reactivity.

  • Oxidation: Hydroxyl groups can be converted to carbonyl groups.
  • Reduction: Carbonyl groups can be reduced back to hydroxyl groups.
  • Substitution: Functional groups can be replaced with other substituents.

Common Reagents and Conditions

Reactions involving this compound typically utilize various reagents:

  • Oxidizing agents: Potassium permanganate and chromium trioxide.
  • Reducing agents: Sodium borohydride and lithium aluminum hydride.
  • Solvents: Common solvents include methanol, ethanol, and dichloromethane.

10-Hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid exhibits notable biological activities. Research has indicated its potential in:

  • Anti-inflammatory effects: It may modulate inflammatory pathways.
  • Anticancer properties: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .
  • Liver protection: The compound has shown promise in reducing liver damage in experimental models of nonalcoholic fatty liver disease .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the core structure: Cyclization reactions are performed to establish the multi-ring system characteristic of triterpenoids.
  • Functional group modifications: Hydroxyl and carboxylic acid groups are introduced through oxidation and other transformations.
  • Purification: Techniques such as recrystallization and chromatography are employed to isolate the final product with high purity.

Industrial Production Methods

In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Automated reactors and continuous flow systems may be utilized to ensure consistent production parameters.

10-Hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Studied for its roles in biological processes and potential therapeutic applications.
  • Medicine: Explored for pharmacological properties including anti-inflammatory and anticancer activities.
  • Industry: Used in developing new materials and chemical products .

Research indicates that this compound interacts with specific molecular targets within biological systems. Its mechanism of action may involve:

  • Binding to receptors: Modulating receptor activity related to inflammation and cell growth.
  • Inhibiting enzymes: Blocking enzymes that play roles in disease progression.
  • Regulating gene expression: Influencing genes involved in inflammatory responses and cellular functions .

Similar Compounds

Several compounds share structural similarities with 10-Hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
10-Hydroxy-2-hydroxytriterpenoidC30H48O3Similar triterpenoid structure with different functional groups
10-Hydroxy-4α-methyltriterpenoidC30H48O3Contains additional methyl group affecting biological activity
2-CarboxytriterpenoidC30H46O4Variation in carboxylic acid positioning influencing solubility

These compounds highlight the uniqueness of 10-Hydroxy-2,2,...tetradecahydropicene-6a-carboxylic acid through its specific arrangement of functional groups and stereochemistry .

XLogP3

7.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

456.36034539 g/mol

Monoisotopic Mass

456.36034539 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-09

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